molecular formula C10H13ClN2O2 B1389380 6-chloro-N-(3-methoxypropyl)nicotinamide CAS No. 1094316-70-7

6-chloro-N-(3-methoxypropyl)nicotinamide

Cat. No. B1389380
M. Wt: 228.67 g/mol
InChI Key: MVGONKLHUDIYKJ-UHFFFAOYSA-N
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Patent
US09345713B2

Procedure details

Combined 6-chloronicotinic acid (6.0 g, 38.1 mmol), HOBT (2.57 g, 19.04 mmol) and EDC (10.95 g, 57.1 mmol) in CH2Cl2 (100 mL) the Hunig's base (9.98 mL, 57.1 mmol) and 3-methoxypropan-1-amine (5.85 mL, 57.1 mmol) were added and stirred at 20° C. for 22 h. The reaction mixture was concentrated in vacuo to give a residue which was taken up in EtOAc (250 mL) and washed with saturated aqueous ammonium chloride (250 mL) and brine, dried over magnesium sulfate and concentrated in vacuo to give a residue which was purified on an 330 g silica gel column eluted with 10 to 80% EtOAc in hexanes to give the title compound (6.6 g, 76% yield) as a white solid. MS m/z 229, 231 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.76 (quin, J=6.7 Hz, 2H) 3.24 (s, 3H) 3.27-3.35 (m, 2H) 3.38 (t, J=6.3 Hz, 2H) 7.65 (dd, J=8.3, 0.8 Hz, 1H) 8.23 (dd, J=8.3, 2.5 Hz, 1H) 8.73 (t, J=5.3 Hz, 1H) 8.82 (dd, J=2.5, 0.8 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
9.98 mL
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl.CCN(C(C)C)C(C)C.[CH3:34][O:35][CH2:36][CH2:37][CH2:38][NH2:39]>C(Cl)Cl.CCOC(C)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:39][CH2:38][CH2:37][CH2:36][O:35][CH3:34])=[O:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
2.57 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
10.95 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
9.98 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5.85 mL
Type
reactant
Smiles
COCCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride (250 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified on an 330 g silica gel column
WASH
Type
WASH
Details
eluted with 10 to 80% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NCCCOC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.